REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[O:9][CH3:10].[Br:11]Br>C(Cl)(Cl)Cl.C(Cl)(Cl)(Cl)Cl>[Br:11][C:6]1[C:5]([CH3:8])=[CH:4][C:3]([O:9][CH3:10])=[C:2]([CH3:1])[CH:7]=1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C=C(C=C1)C)OC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
While maintaining the reaction solution at 0° C.
|
Type
|
WAIT
|
Details
|
the reaction was left
|
Type
|
WASH
|
Details
|
The reaction solution was washed 3 times with NaOH saturated solution
|
Type
|
DISTILLATION
|
Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
DISTILLATION
|
Details
|
The remaining liquid was vacuum-distilled
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(C=C1C)OC)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |